Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate is a chemical compound with the molecular formula and a molecular weight of 339.17 g/mol. This compound features an amino group, a dichlorophenyl group, and a carbamoyl group attached to a benzoate ester, making it notable for its unique structural characteristics. It is primarily utilized in scientific research due to its intriguing chemical properties and potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis .
The synthesis of Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate typically involves a multi-step process:
The synthesis requires controlled reaction conditions such as temperature and pH to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to isolate the product effectively .
Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate can undergo several chemical transformations:
The primary products from these reactions include nitro derivatives, reduced amines, and substituted phenyl compounds.
The mechanism of action for Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate involves its interaction with specific biological targets such as enzymes or receptors within cellular pathways. Preliminary studies suggest that it may inhibit certain enzymatic activities or modulate receptor functions, leading to observed biological effects such as antimicrobial or anticancer activities .
Relevant data indicates that this compound has a significant LogP value, suggesting low solubility in water but higher solubility in organic solvents .
Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate has diverse applications across various scientific fields:
Cyclic adenosine monophosphate (cAMP) regulates bronchial smooth muscle relaxation and immune modulation in respiratory disorders. Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate demonstrates structural homology to known phosphodiesterase (PDE) inhibitors, featuring a planar benzoic acid core that facilitates intercalation into the PDE4 catalytic pocket. The dichlorophenyl moiety enhances hydrophobic interactions with PDE4’s regulatory domain, while the carbamoyl linker stabilizes the enzyme-inhibitor complex through hydrogen bonding [9]. Computational modeling predicts a binding affinity (Kᵢ) of 0.28 μM for PDE4B, positioning it as a candidate for asthma and chronic obstructive pulmonary disease (COPD) therapy.
In preclinical studies, the compound elevated intracellular cAMP levels by 65% in human bronchial epithelial cells within 15 minutes of exposure (10 μM concentration). This correlated with a 40% reduction in TNF-α release from activated macrophages, underscoring its dual bronchodilatory and anti-inflammatory potential [9]. Unlike glucocorticoids, it does not suppress cortisol synthesis, suggesting a superior safety profile for long-term respiratory management.
PDE Isoform | Predicted Kᵢ (μM) | cAMP Elevation (%) | Cell Model |
---|---|---|---|
PDE4B | 0.28 | 65 ± 4.2 | Bronchial epithelial |
PDE4D | 1.15 | 28 ± 3.1 | Alveolar macrophages |
PDE3A | >10 | Not significant | Smooth muscle cells |
Neurodegenerative pathologies like Alzheimer’s (AD) and Parkinson’s (PD) involve glutamate excitotoxicity and mitochondrial dysfunction. This compound modulates metabotropic glutamate receptors (mGluR) Group III, attenuating glutamate release and reducing neuronal hyperexcitability [7]. In vitro, it reduced amyloid-β-induced reactive oxygen species (ROS) by 55% in hippocampal neurons at 5 μM, coinciding with enhanced mitochondrial coupling efficiency [7] [9]. The 2,5-dichlorophenyl group disrupts amyloid fibril assembly, while the free amino group chelates redox-active metals like copper, mitigating oxidative stress.
Kinase inhibition—particularly of MAPK10 and TNIK—represents another mechanistic avenue. The compound’s carbamoyl group forms hydrogen bonds with kinase ATP-binding sites, inhibiting tau hyperphosphorylation by 70% in neuroblastoma models [9]. Its logP value (4.01) predicts moderate blood-brain barrier permeability, a critical attribute for CNS drug development.
Target | Effect | In Vitro Outcome | Pathological Relevance |
---|---|---|---|
mGluR Group III | Glutamate release inhibition | 40% reduction in excitotoxicity | AD, PD, Huntington’s |
MAPK10/TNIK kinases | Tau phosphorylation inhibition | 70% reduced fibril formation | AD, frontotemporal dementia |
Mitochondrial uncoupler | ROS reduction (55%) | Enhanced neuronal viability | Stroke, ALS |
The PABA scaffold is historically integral to sulfonamide antibiotics, which inhibit dihydropteroate synthase (DHPS) in folate biosynthesis. Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate disrupts bacterial folate metabolism via competitive DHPS inhibition, with an IC₅₀ of 3.8 μM against Staphylococcus aureus DHPS [4]. Its dichlorophenyl group sterically obstructs the pterin-binding site, a mechanism distinct from classical sulfonamides, thereby overcoming common resistance mutations (e.g., Phe17Ile).
Against methicillin-resistant S. aureus (MRSA), the compound enhanced ciprofloxacin efficacy 8-fold by deactifying efflux pumps. In Pseudomonas aeruginosa, it restored colistin susceptibility by lipopolysaccharide destabilization, reducing the minimum inhibitory concentration (MIC) from 32 μg/mL to 4 μg/mL [4] [8]. This synergy arises from membrane permeabilization, facilitating antibiotic intracellular accumulation.
Pathogen | Antibiotic | MIC Reduction | Mechanism |
---|---|---|---|
MRSA (mecA-positive) | Ciprofloxacin | 8-fold | Efflux pump inhibition |
P. aeruginosa (NDM-1) | Colistin | 87.5% | LPS membrane disruption |
E. coli (ESBL) | Ampicillin | 4-fold | β-lactamase expression suppression |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7